1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is a fluorinated organic compound notable for its potential applications in medicinal chemistry and material science. This compound features a unique structure characterized by a fluorinated ethylamine backbone, which enhances its reactivity and biological activity. The hydrochloride salt form is commonly used due to its improved solubility in aqueous environments.
The compound can be synthesized through various chemical methods, as detailed in scientific literature and patents. It is often utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting cardiovascular diseases.
This compound falls under the category of fluorinated amines, which are known for their diverse biological activities and applications in drug development. Fluorinated compounds often exhibit enhanced metabolic stability and lipophilicity, making them valuable in pharmaceutical formulations.
The synthesis of 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride typically involves several steps:
The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or borane dimethylsulfide, which facilitate the conversion of carbonyl groups to amines. The final product is then converted to its hydrochloride salt using hydrochloric acid, enhancing its solubility for further applications .
The molecular formula for 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride is C8H10ClF3N. The structure consists of:
The compound's molecular weight is approximately 201.62 g/mol. Its structural representation can be visualized through chemical drawing software or databases that provide 3D molecular models.
1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride can participate in various chemical reactions:
The reactivity of the compound is influenced by the presence of electronegative fluorine atoms, which stabilize carbocations during reactions, thus facilitating nucleophilic attacks on electrophilic centers .
The mechanism of action for 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride primarily involves its interaction with biological targets such as enzymes and receptors. The presence of fluorine enhances the compound's binding affinity due to increased lipophilicity and metabolic stability.
Upon administration, this compound may undergo metabolic transformations that lead to active metabolites capable of interacting with specific biological pathways. Research has shown that fluorinated compounds can modulate enzyme activity, potentially leading to therapeutic effects in conditions like hypertension or thrombosis .
Spectroscopic analyses such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to confirm the structure and purity of the synthesized compound.
1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine hydrochloride has several scientific uses:
The synthesis of enantiomerically pure 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine presents significant challenges due to the stereogenic center adjacent to electron-withdrawing difluoromethylene groups. Two predominant strategies have emerged for accessing chiral derivatives:
Chiral Resolution via Diastereomeric Salt Formation: Racemic mixtures of the free base are treated with chiral acids (e.g., dibenzoyl-tartaric acid) in ethanol/water systems. Differential crystallization yields enantiomerically enriched salts with diastereomeric excess (de) values >98% after iterative recrystallization [6]. This method leverages the basic amine functionality for selective salt formation but suffers from moderate yields (30-40%).
Asymmetric Catalytic Hydrogenation: Enantioselective reduction of the corresponding α-(difluoromethyl)imine precursor using chiral Ir-phosphine complexes achieves 85-92% ee. Critical parameters include:
Table 1: Enantioselective Synthesis Approaches
Method | Chiral Source | Optimal Conditions | ee (%) | Yield (%) |
---|---|---|---|---|
Diastereomeric Resolution | Dibenzoyl-L-tartaric acid | Ethanol/H₂O (3:1), 5°C | >98 | 35 |
Catalytic Hydrogenation | Ir-(S)-XylBINAP | THF, 80 bar H₂, 50°C | 92 | 78 |
The (R)-enantiomer (CAS# 1821841-44-4) is particularly valuable for pharmaceutical applications where stereochemistry influences receptor binding affinity. Isolation typically involves cold-chain crystallization from diethyl ether to preserve optical purity [6].
Reductive amination offers a direct route to the difluoroethylamine core, utilizing 4-fluorobenzaldehyde and 2,2-difluoroethylamine precursors:
Moderate yields (50-55%) due to competing imine polymerization [4] [8]
Catalytic Hydrogenation Alternative: Pd/C (5 wt%) or Ru-phosphine complexes enable reduction under milder conditions (2-5 bar H₂, 25°C). This approach achieves higher chemoselectivity (yields 65-70%) but requires specialized equipment [4].
The difluoroethylamine scaffold demonstrates notable bioisosteric properties, mimicking endogenous catecholamines in receptor docking studies. Computational analyses indicate that the CF₂ group effectively simulates oxygen's electronic profile in noradrenaline analogs [7].
Conversion to the hydrochloride salt enhances crystallinity and storage stability of 1-(4-Fluorophenyl)-2,2-difluoroethan-1-amine. Critical process parameters include:
Table 2: Crystallization Solvent Systems
Solvent Ratio | Crystal Form | Melting Point (°C) | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|---|
Ethanol/Diethyl ether (1:5) | Prismatic | 192-195 | 99.7 | 150 |
Isopropanol/Acetone (1:3) | Amorphous | 186-189 | 98.2 | 3200 |
Water/Acetonitrile (2:1) | Hydrate | 174-178 | 99.0 | 410 |
Salt formation efficiency exceeds 95% when controlling HCl addition rate to ≤5 mL/min and maintaining temperature at -10°C to prevent particle agglomeration [4].
While para-fluorophenyl derivatives dominate synthesis literature, ortho-fluorinated analogs require specialized fluorination strategies:
Table 3: Catalytic Fluorination Methods Comparison
Method | Catalyst System | Temperature (°C) | Yield (%) | Ortho:Para Ratio |
---|---|---|---|---|
Suzuki-Miyaura Coupling | Ni(NO₃)₂/bpy/PPh₃ | 80 | 76 | N/A (pre-functionalized) |
Electrophilic Fluorination | Pd(OAc)₂/Cu(OTf)₂ | 100 | 38 | 4.5:1 |
Halogen Exchange | KF/CuI (18-crown-6) | 180 | 62 | >20:1 |
Halogen exchange using potassium fluoride on ortho-bromo precursors with CuI catalyst in sulfolane at 180°C achieves superior regioselectivity (>20:1 ortho:para ratio) and higher yields (60-65%). This method benefits from phase-transfer catalysts (18-crown-6) that enhance fluoride nucleophilicity [5].
Terminology Standardization
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8